3-(3-Methoxyphenyl)propiolonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)prop-2-ynenitrile |
InChI |
InChI=1S/C10H7NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,1H3 |
InChI Key |
XKDXVDPVWVHKLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C#CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methoxyphenyl Propiolonitrile and Its Analogues
Oxidative Approaches for Propiolonitrile Formation
A primary route to propiolonitriles involves the oxidation of corresponding propargylic alcohols. This can be achieved through a direct one-pot conversion of the alcohol to the nitrile or via a two-step sequence involving the isolation of a propargyl aldehyde intermediate.
Manganese Dioxide-Mediated Dehydrogenation of Propargylic Alcohols
Manganese dioxide (MnO2) is a widely utilized and selective oxidant for the conversion of primary and secondary allylic and propargylic alcohols to their corresponding aldehydes and ketones. In the context of synthesizing 3-(3-Methoxyphenyl)propiolonitrile, the precursor 3-(3-methoxyphenyl)prop-2-yn-1-ol (B1603178) would first be oxidized using activated MnO2. This reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at room temperature and is known for its high chemoselectivity, leaving other functional groups intact.
Following the initial oxidation to 3-(3-methoxyphenyl)prop-2-ynal, the aldehyde can be converted to the target nitrile. This subsequent transformation can be accomplished through various one-pot procedures. One common method involves the formation of an aldoxime by treating the aldehyde with hydroxylamine (B1172632), followed by dehydration using reagents such as phosphorus(V) oxide or by employing a catalytic Swern oxidation protocol. organic-chemistry.org Another approach is the direct conversion of the in situ-formed aldehyde with ammonia (B1221849) in the presence of an oxidant like iodine, which facilitates the formation of the nitrile.
Other Catalytic and Stoichiometric Oxidation Protocols
Beyond manganese dioxide, several other oxidative systems have been developed for the one-pot conversion of primary alcohols to nitriles, a transformation that is directly applicable to propargylic systems. A prominent strategy involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant.
These reactions proceed through the initial TEMPO-catalyzed oxidation of the alcohol to an aldehyde. The aldehyde then reacts with a nitrogen source, typically ammonia or an ammonium (B1175870) salt, to form an imine intermediate. This imine is subsequently oxidized in the same pot to the final nitrile. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This method is valued for its mild conditions and high functional group tolerance. organic-chemistry.org For instance, a system employing TEMPO with iodosobenzene (B1197198) diacetate (PhI(OAc)2) and ammonium acetate (B1210297) efficiently converts a wide array of primary alcohols, including propargylic alcohols, into nitriles at room temperature. organic-chemistry.orgthieme-connect.com Electrochemical methods using TEMPO as a mediator have also been successfully developed, offering a greener alternative. researchgate.net Another effective system utilizes TEMPO with calcium hypochlorite (B82951) for the clean oxidation of propargylic alcohols to the corresponding aldehydes. rsc.org
The table below summarizes various catalytic systems used for the analogous conversion of alcohols to nitriles, showcasing the versatility of these oxidative methods.
| Catalyst System | Nitrogen Source | Substrate Type | Yield (%) | Reference |
| TEMPO / PhI(OAc)₂ | NH₄OAc | Propargyl Alcohol | 81 | organic-chemistry.orgthieme-connect.com |
| TEMPO / PhI(OAc)₂ | NH₄OAc | Benzyl Alcohol | 94 | organic-chemistry.orgthieme-connect.com |
| TEMPO / DIH / I₂ | aq. NH₃ | Cinnamyl Alcohol | 84 | organic-chemistry.org |
| TEMPO / t-BuOCl / I₂ | aq. NH₃ | Benzyl Alcohol | 91 | organic-chemistry.org |
| TEMPO / Ca(OCl)₂ | - (forms aldehyde) | 3-Phenylpropargyl alcohol | 95 | rsc.org |
This table presents data for the synthesis of aldehydes or nitriles from various alcohol precursors using TEMPO-based systems.
Halogenation-Elimination Pathways
An alternative strategy for constructing the alkyne functionality involves a halogenation-elimination sequence. This pathway typically begins with a precursor that already contains the aryl and nitrile moieties, such as a β-halopropenenitrile.
Synthesis from 3-Chloropropenenitriles
The synthesis of this compound can be envisioned from the precursor 3-chloro-3-(3-methoxyphenyl)prop-2-enenitrile. This intermediate, a β-chlorovinyl nitrile, contains the necessary carbon framework and functional groups arranged for conversion to the target propiolonitrile via an elimination reaction. The starting vinyl halide can exist as a mixture of (E) and (Z) isomers, both of which can typically undergo elimination to form the desired alkyne.
Optimization of Reaction Conditions and Reagents for Elimination
The crucial step in this pathway is the dehydrochlorination of the 3-chloro-3-(3-methoxyphenyl)prop-2-enenitrile intermediate. This transformation is an E2 elimination reaction, which requires a strong base to abstract a proton from the α-carbon and expel the chloride leaving group from the β-carbon, thereby forming the carbon-carbon triple bond.
The choice of base and reaction conditions is critical for optimizing the yield and purity of the resulting propiolonitrile.
Bases: Very strong bases are typically required for the dehydrohalogenation of vinyl halides. Common choices include sodium amide (NaNH₂), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu). The strength of the base must be sufficient to deprotonate the relatively non-acidic vinylic proton.
Solvents: The reaction is often carried out in anhydrous solvents to prevent side reactions. Liquid ammonia is the classic solvent for reactions involving sodium amide. For other bases like LDA or KOtBu, anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used at low temperatures.
Temperature: Reactions involving highly reactive organometallic bases like LDA are typically initiated at low temperatures (e.g., -78 °C) and allowed to warm gradually. Reactions with sodium amide in liquid ammonia occur at the boiling point of ammonia (-33 °C).
Careful optimization of these parameters is essential to favor the desired elimination pathway and minimize potential side reactions, such as nucleophilic attack on the nitrile group.
Transition Metal-Catalyzed Synthesis Routes
Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, offers a powerful and modular approach to synthesizing aryl alkynes. The Sonogashira coupling is the most prominent of these methods for forming a bond between an aryl group and an sp-hybridized carbon. wikipedia.org
A feasible strategy for synthesizing this compound using this methodology involves a multi-step sequence starting with a readily available aryl halide. The key steps are:
Sonogashira Coupling: An aryl halide, such as 1-iodo-3-methoxybenzene or 1-bromo-3-methoxybenzene, is coupled with a suitable three-carbon alkyne building block. Direct coupling with propiolonitrile itself is challenging due to the reactivity of the starting materials. researchgate.net A more practical approach is to use a protected propargyl alcohol, such as propargyl alcohol itself or 2-methyl-3-butyn-2-ol. nih.gov
Oxidation: The resulting 3-(3-methoxyphenyl)prop-2-yn-1-ol is then oxidized to the corresponding aldehyde, 3-(3-methoxyphenyl)prop-2-ynal, using methods described in Section 2.1 (e.g., MnO₂ or TEMPO).
Nitrile Formation: Finally, the aldehyde is converted to the target propiolonitrile using a standard one-pot procedure, for instance, by reaction with hydroxylamine followed by dehydration. rsc.org
The Sonogashira reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diethylamine, which also serves as the solvent or co-solvent. wikipedia.orgorganic-chemistry.org
The following table provides representative conditions for the key Sonogashira coupling step for analogous substrates.
| Aryl Halide | Alkyne Partner | Catalyst System | Base / Solvent | Yield (%) | Reference |
| 4-Iodoanisole | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI | Et₃N | 95 | researchgate.net |
| 1-Iodobenzene | Propargyl alcohol | Pd(PPh₃)₄, CuI | Et₃N | 92 | nih.gov |
| 1-Bromo-3,5-dimethoxybenzene | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI | i-Pr₂NH | 98 | nih.gov |
| 1-Iodo-4-nitrobenzene | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI | Et₃N | 85 | researchgate.net |
This table illustrates typical conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes.
Palladium-Catalyzed Strategies for Alkyne-Nitrile Bond Formation
Palladium catalysis offers robust and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The Sonogashira cross-coupling reaction, a cornerstone of palladium catalysis, facilitates the coupling of terminal alkynes with aryl or vinyl halides. mdpi.comlibretexts.orgwikipedia.org While traditionally used for C-C bond formation, modifications of this and related palladium-catalyzed reactions can be adapted for the synthesis of alkynenitriles.
A plausible pathway to this compound via a palladium-catalyzed approach involves the cyanation of a suitable precursor. One such strategy is the palladium-catalyzed cyanation of (hetero)aryl halides and triflates. mit.edu In this context, the synthesis could start from a halogenated derivative of 3-ethynylanisole.
Alternatively, a more direct approach involves the coupling of the terminal alkyne, 1-ethynyl-3-methoxybenzene, with a cyanide source. While direct palladium-catalyzed cyanation of terminal alkynes is less common than the Sonogashira coupling, related decarbonylative coupling reactions have been developed. For instance, a direct decarbonylative Sonogashira coupling of terminal alkynes with carboxylic acids has been achieved through palladium catalysis, providing a method for preparing internal alkynes. acs.org Adapting such methodologies to incorporate a cyano group represents an area of ongoing research.
The typical Sonogashira reaction involves a palladium(0) catalyst, often with a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org Copper-free versions have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.org The reaction mechanism for the copper-cocatalyzed cycle involves the formation of a palladium(II) acetylide complex and a copper(I) acetylide, which then undergoes transmetalation and reductive elimination to yield the coupled product. wikipedia.org
| Reaction Component | Typical Reagents and Conditions | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ with ligands (e.g., P(t-Bu)₃) | mdpi.commit.edu |
| Copper Co-catalyst | CuI (in traditional Sonogashira) | mdpi.comwikipedia.org |
| Cyanide Source | Zn(CN)₂, KCN, TMSCN | mit.edu |
| Starting Materials | 1-ethynyl-3-methoxybenzene, Aryl halide/triflate | sigmaaldrich.comnih.gov |
| Base | Amines (e.g., Et₃N, piperidine), Carbonates (K₂CO₃, Cs₂CO₃) | libretexts.orgwikipedia.org |
| Solvent | DMF, THF, Ethers, Aqueous media | wikipedia.orgmit.edu |
Silver-Mediated Direct C-H Cyanation of Terminal Alkynes
A more direct and efficient route to alkynenitriles involves the silver-mediated C-H cyanation of terminal alkynes. This method avoids the need for pre-functionalized starting materials like aryl halides, directly converting the C-H bond of the alkyne into a C-CN bond.
Research has demonstrated a highly efficient silver-mediated direct cyanation of terminal alkynes for the synthesis of propiolonitrile derivatives. nih.govbohrium.comresearchgate.net This protocol is characterized by its operational simplicity and high yields. The reaction typically employs a silver salt, such as silver triflate (AgOTf), as a promoter. researchgate.net
A key component of this strategy is the choice of the cyanide source. N-isocyanoiminotriphenylphosphorane has been identified as a nontoxic, safe, and easy-to-handle cyanating agent for this transformation. nih.govbohrium.com The reaction proceeds smoothly in a solvent like DMF, often with the addition of water, which has been found to be crucial for the reaction to proceed. researchgate.net This method demonstrates broad substrate scope, tolerating a variety of functional groups on both aliphatic and aromatic alkynes. researchgate.net The superior alkynophilicity of silver salts, which facilitates π-coordination with the carbon-carbon triple bond, makes them ideal catalysts for such transformations. researchgate.net
For the synthesis of this compound, the starting material would be 1-ethynyl-3-methoxybenzene. sigmaaldrich.com
| Parameter | Description | Reference |
| Catalyst/Promoter | Silver Triflate (AgOTf) | researchgate.net |
| Cyanide Source | N-isocyanoiminotriphenylphosphorane | nih.govbohrium.com |
| Starting Material | 1-ethynyl-3-methoxybenzene | nih.govsigmaaldrich.com |
| Solvent | Dimethylformamide (DMF) | researchgate.net |
| Additive | Water (H₂O) | researchgate.net |
| Temperature | 80 °C | researchgate.net |
| Yields | Moderate to excellent (e.g., 34-84%) | researchgate.net |
Multi-Component and One-Pot Synthesis Strategies for Conjugated Alkynenitriles
Several MCRs catalyzed by palladium or silver could be envisioned for the synthesis of this compound and its analogs. For example, palladium-catalyzed three-component reactions involving terminal alkynes, isonitriles, and other reactants have been developed. organic-chemistry.orgnih.gov A notable example is the synthesis of N-acyl propiolamide (B17871) derivatives from terminal alkynes, isonitriles, and sodium carboxylates. nih.gov While this produces an amide rather than a simple nitrile, it highlights the potential of MCRs in assembling complex structures around an alkyne core.
Silver-catalyzed MCRs also offer a powerful avenue for complex molecule synthesis. nih.gov A silver-catalyzed, one-pot, four-component reaction of terminal alkynes, trimethylsilyl (B98337) azide (B81097) (TMSN₃), a sodium sulfinate, and a sulfonyl azide has been reported to produce amidines. organic-chemistry.org The mechanism involves a cascade of reactions, including hydroazidation and cycloaddition. organic-chemistry.org Adapting such multi-component strategies to terminate at the alkynenitrile stage is a key challenge.
A more direct one-pot approach could involve the in-situ generation of a reactant. For instance, methods exist for the one-pot synthesis of alkynes from aldehydes, which could then be subjected to a subsequent cyanation step in the same reaction vessel. organic-chemistry.org Similarly, one-pot procedures for converting carboxylic acids to nitriles have been established. researchgate.net Combining these concepts could lead to a streamlined synthesis of conjugated alkynenitriles from more readily available starting materials.
| Strategy Type | Key Features | Potential Starting Materials for this compound | Reference |
| Palladium-Catalyzed 3-Component Reaction | Operationally simple, mild conditions, uses isonitriles. | 1-ethynyl-3-methoxybenzene, an isonitrile, a carboxylate | organic-chemistry.orgnih.gov |
| Silver-Catalyzed 4-Component Reaction | One-pot, cascade mechanism, forms complex products. | 1-ethynyl-3-methoxybenzene, TMSN₃, other components | organic-chemistry.org |
| One-Pot Sequential Synthesis | Combines multiple synthetic steps without intermediate isolation. | 3-methoxybenzaldehyde (to form the alkyne in situ), then cyanation. | researchgate.netorganic-chemistry.org |
Comparative Analysis of Synthetic Efficiency, Selectivity, and Green Chemistry Principles
When evaluating synthetic routes, chemists consider not only the yield but also the efficiency, selectivity, and environmental impact, often guided by the principles of green chemistry. unibo.itnih.gov These principles advocate for the use of less hazardous materials, renewable feedstocks, and processes that maximize atom economy. nih.govyoutube.com
Palladium-Catalyzed Strategies:
Green Chemistry: Traditional palladium catalysts and ligands can be toxic and expensive. The use of heavy metals and organic solvents raises environmental concerns. However, significant progress has been made in developing more sustainable protocols, such as using water as a solvent and developing recyclable heterogeneous catalysts. mdpi.commit.edu
Silver-Mediated C-H Cyanation:
Efficiency and Selectivity: This method is highly efficient due to its direct nature, avoiding pre-functionalization and reducing the number of synthetic steps. nih.govresearchgate.net This leads to a higher atom economy and process mass intensity (PMI). unibo.it The regioselectivity for the terminal alkyne C-H bond is excellent.
Green Chemistry: While silver is a heavy metal, the catalytic amounts used are typically low. The use of a non-toxic cyanide source like N-isocyanoiminotriphenylphosphorane is a significant advantage over highly toxic reagents like KCN or HCN. nih.gov The necessity of an organic solvent like DMF is a drawback, but the use of water as a co-solvent/additive is a step towards greener conditions. researchgate.netyoutube.com
Multi-Component and One-Pot Strategies:
Efficiency and Selectivity: These strategies are inherently efficient, reducing reaction time, solvent usage, and waste generation by eliminating intermediate workup and purification steps. nih.govyoutube.com This leads to a significant improvement in step economy. Selectivity can be a challenge in MCRs, as multiple reactive species are present, but well-designed systems can produce complex molecules with high selectivity.
Comparison Summary:
| Methodology | Efficiency | Selectivity | Green Chemistry Considerations |
| Palladium-Catalyzed | High yields but requires multi-step synthesis. | Generally high. | Use of heavy metals, organic solvents; progress in aqueous media and recyclable catalysts. |
| Silver-Mediated C-H Cyanation | High (fewer steps, direct functionalization). | Excellent for terminal alkynes. | Uses a safer cyanide source; organic solvent still required. |
| Multi-Component/One-Pot | Very high (step and atom economy). | Can be challenging but potentially high. | Reduced solvent and waste; overall impact depends on specific components. |
Reactivity and Chemical Transformations of 3 3 Methoxyphenyl Propiolonitrile
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of the reactivity of 3-(3-Methoxyphenyl)propiolonitrile, providing pathways to complex heterocyclic structures. The electron-withdrawing nature of the nitrile group activates the alkyne, making it a suitable partner in several types of cycloadditions.
The 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide is a well-established method for the synthesis of isoxazoles, five-membered aromatic heterocycles with a wide range of applications in medicinal and materials chemistry. nih.govmasterorganicchemistry.com In this reaction, the nitrile oxide acts as a 1,3-dipole, reacting with the dipolarophile, in this case, the alkyne of this compound, to form the isoxazole (B147169) ring. chemtube3d.com
The reaction is typically carried out by generating the nitrile oxide in situ, often from the corresponding aldoxime or hydroximoyl chloride. nih.govresearchgate.net The cycloaddition itself is a [3+2] process, leading to the formation of a 3,5-disubstituted isoxazole. nih.govcore.ac.uk For this compound, the reaction would yield an isoxazole bearing a 3-methoxyphenyl (B12655295) group and a cyano group. The regioselectivity of the cycloaddition is an important consideration, and various factors, including electronic and steric effects of the substituents on both the nitrile oxide and the alkyne, can influence the outcome. beilstein-journals.orgnih.gov While specific studies on this compound in this context are not extensively documented, the general reactivity of substituted phenylacetylenes suggests its viability in forming isoxazole structures. nih.govmdpi.com
Table 1: Key Features of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| Feature | Description |
| Reaction Type | [3+2] Cycloaddition |
| Reactants | This compound (dipolarophile), Nitrile Oxide (1,3-dipole) |
| Product | Substituted Isoxazole |
| Key Advantage | Direct synthesis of a key heterocyclic scaffold |
The azide-alkyne cycloaddition (AAC) is a prominent example of a "click" reaction, providing a highly efficient route to 1,2,3-triazoles. While the copper-catalyzed version (CuAAC) typically yields 1,4-disubstituted triazoles, the use of ruthenium(II) catalysts directs the reaction to produce the 1,5-disubstituted regioisomer. organic-chemistry.orgnih.govchalmers.senih.gov
In the context of this compound, a Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) would involve its reaction with an organic azide (B81097) in the presence of a suitable ruthenium catalyst, such as [Cp*RuCl] complexes. organic-chemistry.orgnih.gov This reaction is expected to proceed with high regioselectivity to afford a 1,5-disubstituted-4-cyano-1,2,3-triazole. The nitrile group at the 4-position of the resulting triazole offers a valuable synthetic handle for further functionalization. The RuAAC reaction is known for its broad substrate scope, tolerating a wide range of functional groups on both the azide and the alkyne. organic-chemistry.orgnih.gov
Table 2: Comparison of CuAAC and RuAAC
| Catalyst | Predominant Regioisomer |
| Copper(I) | 1,4-disubstituted 1,2,3-triazole |
| Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole |
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.comlibretexts.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The nitrile group in this compound activates the alkyne, making it a potential dienophile for Diels-Alder reactions. libretexts.org
In a hypothetical Diels-Alder reaction, this compound would react with a suitable diene, such as 1,3-butadiene (B125203) or cyclopentadiene, to yield a substituted cyclohexadiene derivative. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.orgmasterorganicchemistry.com While intramolecular Diels-Alder reactions involving alkynes are well-documented, especially in the biosynthesis of natural products, intermolecular examples with simple alkynes are also known. nih.govmdpi.com The reaction of this compound in a [4+2] cycloaddition would provide a direct route to functionalized carbocyclic systems. researchgate.netresearchgate.netyoutube.com
Nucleophilic Additions to the Activated Alkyne and Nitrile Moieties
The electron-withdrawing effect of the nitrile group also makes the alkyne in this compound susceptible to nucleophilic attack. This reactivity enables a range of addition and cascade reactions.
The thiol-yne reaction, the addition of a thiol to an alkyne, is a highly efficient transformation that can proceed via either a radical or a nucleophilic pathway. In the context of activated alkynes like this compound, the nucleophilic addition is particularly relevant. This reaction is often considered a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions. acs.org
The reaction of this compound with a thiol would result in the formation of a vinyl sulfide (B99878). This type of reaction has found extensive use in bioconjugation, where the specific and mild conditions allow for the labeling and modification of biomolecules such as peptides and proteins. nih.gov The resulting vinyl sulfide can also serve as a versatile intermediate for further synthetic transformations. The thiol-yne reaction's robustness and orthogonality make it a valuable tool for the development of chemical probes and functional materials. acs.orgresearchgate.net
The dual reactivity of the alkyne and nitrile groups in propiolonitriles allows for their participation in elegant cascade or tandem reactions, where multiple bond-forming events occur in a single operation. nih.gov A notable example is the tandem oxidative Ritter reaction/hydration/aldol (B89426) condensation of α-arylketones with substituted propiolonitriles. nih.gov
This protocol allows for the construction of highly functionalized 3-acyl-3-pyrrolin-2-ones. The proposed mechanism involves the initial oxidation of the α-arylketone, followed by a Ritter-type reaction with the nitrile. Subsequent hydration of the alkyne and an intramolecular aldol condensation lead to the final heterocyclic product. This reaction efficiently constructs multiple chemical bonds and a new ring system with an aza-quaternary center in one pot. nih.gov The use of substituted propiolonitriles is key to the success of this transformation, and this compound would be an ideal substrate for creating a pyrrolinone with a 3-methoxyphenyl substituent.
Electrophilic Aromatic Substitution and Directed Functionalization of the Methoxyphenyl Ring
The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho (C2 and C6) and para (C4) positions relative to the methoxy group. nih.govtezu.ernet.in Consequently, electrophiles will preferentially attack these positions.
The propiolonitrile substituent at the C3 position is a deactivating group due to its electron-withdrawing nature. This deactivating effect, however, is generally weaker than the activating effect of the methoxy group. Therefore, the regiochemical outcome of electrophilic substitution on this compound is primarily controlled by the methoxy group.
Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to yield a mixture of ortho and para substituted products with respect to the methoxy group. The substitution will occur at the C2, C4, and C6 positions. Due to steric hindrance from the adjacent propiolonitrile group, substitution at the C2 position might be less favored compared to the C6 and C4 positions.
Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Products (Predicted) |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-(3-methoxyphenyl)propiolonitrile, 4-Nitro-3-(3-methoxyphenyl)propiolonitrile, 6-Nitro-3-(3-methoxyphenyl)propiolonitrile |
| Bromination | Br₂, FeBr₃ | 2-Bromo-3-(3-methoxyphenyl)propiolonitrile, 4-Bromo-3-(3-methoxyphenyl)propiolonitrile, 6-Bromo-3-(3-methoxyphenyl)propiolonitrile |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-3-(3-methoxyphenyl)propiolonitrile, 4-Acyl-3-(3-methoxyphenyl)propiolonitrile, 6-Acyl-3-(3-methoxyphenyl)propiolonitrile |
Note: The product ratios will depend on the specific reaction conditions and the nature of the electrophile.
Metal-Catalyzed Cross-Coupling and Stereoselective Functionalization Reactions
The alkyne functionality in this compound is a versatile handle for a variety of metal-catalyzed cross-coupling and stereoselective functionalization reactions. These reactions are fundamental in constructing complex molecular architectures.
Metal-Catalyzed Cross-Coupling Reactions:
The terminal alkyne can participate in several well-established cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Stille couplings. princeton.eduamazonaws.comyoutube.com
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. princeton.edu This would allow for the introduction of various aryl or vinyl substituents at the terminus of the alkyne chain.
Suzuki-Miyaura Coupling: While typically used for coupling aryl halides with boronic acids, variations for the coupling of terminal alkynes have been developed. This would involve the hydroboration of the alkyne followed by coupling. amazonaws.com
Stille Coupling: This reaction couples the alkyne with an organostannane reagent in the presence of a palladium catalyst.
Stereoselective Functionalization Reactions:
The carbon-carbon triple bond can be stereoselectively functionalized to produce either (E)- or (Z)-alkenes. This is a powerful tool in organic synthesis, as the stereochemistry of the resulting alkene can have a significant impact on the biological activity of the molecule.
Stereoselective Reduction: The alkyne can be selectively reduced to the corresponding (Z)-alkene using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) or to the (E)-alkene using a dissolving metal reduction (e.g., sodium in liquid ammonia).
Hydrometalation: Reactions such as hydroboration, hydrosilylation, and hydrostannylation can proceed with high stereoselectivity, leading to versatile vinylmetal intermediates that can be further functionalized.
Table 2: Potential Metal-Catalyzed Reactions of this compound
| Reaction Type | Catalyst System (Example) | Coupling Partner (Example) | Product Type (Predicted) |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | Iodobenzene | 3-(3-Methoxyphenyl)-5-phenylpenta-2,4-diynenitrile |
| Stereoselective Reduction (Z) | Lindlar's Catalyst, H₂ | - | (Z)-3-(3-Methoxyphenyl)acrylonitrile |
| Stereoselective Reduction (E) | Na, NH₃ (l) | - | (E)-3-(3-Methoxyphenyl)acrylonitrile |
| Hydroboration/Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | - | 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile |
Note: The specific conditions and catalyst systems would need to be optimized for this particular substrate.
Radical-Mediated Transformations and Enantioselective Pathways
The alkyne and nitrile functionalities of this compound are susceptible to radical-mediated transformations. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, often with unique regioselectivity compared to ionic reactions.
Radical Additions:
Radical species can add across the carbon-carbon triple bond. For instance, the addition of thiols (thiol-yne reaction) or organohalides can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photoredox catalysis. beilstein-journals.org These reactions can lead to the formation of highly functionalized alkenes.
Radical Cyclizations:
If a suitable radical acceptor is present in the molecule or added to the reaction mixture, radical addition to the alkyne can be followed by an intramolecular cyclization. For example, a radical generated on a tether attached to the aromatic ring could potentially cyclize onto the alkyne.
Enantioselective Pathways:
Achieving enantioselectivity in reactions involving this compound would likely involve the use of chiral catalysts or reagents.
Enantioselective Reduction: The prochiral ketone that could be formed via hydration of the alkyne could be enantioselectively reduced to a chiral alcohol using chiral reducing agents or catalysts.
Enantioselective Addition: The development of enantioselective additions to the alkyne, for example, using chiral ligands on a metal catalyst, could lead to the formation of chiral vinyl derivatives. While specific examples for this substrate are not readily available in the literature, the general principles of asymmetric catalysis suggest this is a feasible approach.
Table 3: Potential Radical and Enantioselective Transformations
| Transformation Type | Reagents/Conditions (Example) | Product Type (Predicted) |
| Radical Thiol-yne Addition | Thiophenol, AIBN, heat | Vinyl sulfide derivative |
| Radical-mediated cyclization | Mn(OAc)₃, suitable precursor | Cyclized indole (B1671886) or other heterocyclic systems (hypothetical) |
| Enantioselective Reduction of Ketone | Chiral borane (B79455) reagent (e.g., CBS reagent) | Chiral secondary alcohol |
Note: These are representative examples of potential transformations. Specific methodologies would need to be developed and optimized for this compound.
Advanced Applications in Contemporary Organic Synthesis and Materials Science Research
Building Blocks for Complex Heterocyclic Scaffolds
The intrinsic reactivity of the alkyne and nitrile functionalities in 3-(3-Methoxyphenyl)propiolonitrile allows it to serve as a precursor for a wide array of heterocyclic systems. These scaffolds are of significant interest due to their prevalence in pharmacologically active compounds.
Diverse Isoxazole (B147169) Derivatives with Investigated Antimicrobial Properties
Isoxazoles and their partially saturated analogs, isoxazolines, are five-membered heterocyclic compounds that form the core structure of numerous drugs and are widely explored for their therapeutic potential, including antimicrobial activities. ipindexing.comresearchgate.net A primary route to synthesizing 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
In this context, this compound can be readily converted to the corresponding 3-methoxyphenylacetylene. This alkyne can then react with a nitrile oxide generated in situ from an appropriate oxime. Alternatively, the propiolonitrile itself can be envisioned as a precursor. A more common and versatile approach involves the reaction of hydroxylamine (B1172632) with an α,β-unsaturated carbonyl compound, known as a chalcone (B49325). tsijournals.com Chalcones bearing a 3-methoxyphenyl (B12655295) group can be cyclized with hydroxylamine hydrochloride to yield isoxazole derivatives. icm.edu.plbanglajol.info Research has shown that various isoxazole derivatives exhibit a spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.nettsijournals.com
Table 1: Examples of Isoxazole Synthesis and Reported Activity
| Precursor Type | Reagent | Resulting Heterocycle | Investigated Property |
|---|---|---|---|
| Chalcone | Hydroxylamine HCl | 3,5-disubstituted Isoxazole | Antimicrobial tsijournals.combanglajol.info |
Pyrrolinone and Other Nitrogen-Containing Ring Architectures
Pyrrolinones, specifically γ-lactams, are important structural motifs found in a variety of natural products and pharmaceuticals. The synthesis of these nitrogen-containing rings can be achieved through various modern organic methodologies. While direct synthesis from this compound is not extensively documented, its chemical functionalities allow for plausible synthetic routes. For instance, metal-catalyzed cyclization reactions of related propargyl amines are a known method for producing substituted pyrrolinones. organic-chemistry.org One potential pathway could involve the reduction of the nitrile group of this compound to an amine, followed by N-acylation and subsequent intramolecular cyclization to furnish the pyrrolinone ring. Another advanced method involves the radical cyclization of ketene-tethered 2-azaallyl radicals to yield 4-pyrrolin-3-ones. nih.gov
Exploration of Pyridine, Pyrimidine, Oxazine, and Thiazine Syntheses from Chalcone Intermediates
A well-established strategy for synthesizing a variety of six-membered heterocycles involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with various binucleophiles. The this compound molecule can be considered a precursor to a chalcone analog. For example, a Grignard reaction on the nitrile group can convert it into a ketone, which, after condensation with an appropriate aldehyde, would yield a chalcone bearing the 3-methoxyphenyl moiety.
This chalcone intermediate can then be used to construct several important heterocyclic systems:
Pyrimidines: Reaction with urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride in the presence of a base is a classic method for synthesizing substituted pyrimidines.
Oxazines and Thiazines: Cyclization of chalcones with reagents like urea or thiourea under specific conditions can also lead to the formation of 1,3-oxazine and 1,3-thiazine rings, respectively. These heterocycles are also recognized for their pharmacological potential. researchgate.net
Synthesis of S-Alkylated Triazole Derivatives with Anti-inflammatory Activity
The 1,2,4-triazole (B32235) ring system is a key feature in many compounds with a wide range of biological activities, including anti-inflammatory properties. mdpi.comnuph.edu.ua Derivatives containing a methoxyphenyl substituent have been a particular focus of such research. nih.govnih.gov A plausible synthetic route starting from this compound would involve its conversion to a thioamide, followed by reaction with a hydrazine (B178648) derivative to form a triazole-thiol. This thiol can then undergo S-alkylation to produce a variety of derivatives. Studies on related S-alkylated 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols have confirmed their anti-inflammatory activity. nih.govnih.gov This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Heterocycles from this compound Precursors and Their Properties
| Precursor | Key Reagent(s) | Resulting Heterocycle | Investigated Property |
|---|---|---|---|
| Chalcone analog | Guanidine, Urea, Thiourea | Pyrimidine | Pharmacological Scaffold |
Development of Chemical Probes and Labeling Reagents for Biomolecules
Beyond its utility in building complex heterocyclic scaffolds, this compound and related compounds have been identified as superior reagents for the specific modification of biomolecules.
Chemoselective Thiol Derivatization of Proteins and Cysteine Analogs
The selective chemical modification of proteins is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates, diagnostic agents, and tools for studying protein function. The thiol group of cysteine residues is a common target for such modifications due to its high nucleophilicity.
3-Arylpropiolonitriles, including this compound, have emerged as a first-in-class reagent for the highly selective and stable labeling of thiol moieties. google.comwikipedia.org The reaction proceeds via a Michael addition of the thiol to the electron-deficient alkyne, a process that is highly chemoselective for cysteine over other nucleophilic amino acid residues. wikipedia.org
A significant advantage of this chemistry over traditional maleimide-based conjugation is the stability of the resulting thioether bond. nih.gov While maleimide (B117702) conjugates can undergo a retro-Michael addition, leading to dissociation of the label, the bond formed with 3-arylpropiolonitriles is remarkably stable under physiological conditions. nih.govnih.gov This enhanced stability is crucial for in vivo applications where long-term association of a probe or drug is required. Patents have been filed for the use of 3-arylpropiolonitrile compounds specifically for thiol labeling, underscoring the commercial and scientific importance of this application. google.com
Design and Evaluation of Fluorescent and Other Spectroscopic Probes for Biological Research
The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology, enabling the visualization and tracking of biomolecules and processes within living systems. The design of such probes often relies on a modular approach, combining a fluorophore (the light-emitting unit) with a specific recognition site that reacts with the target analyte. This reaction triggers a change in the fluorophore's emission, such as turning it "on" or "off," or shifting its color.
The structure of this compound contains elements that are highly promising for its incorporation into fluorescent probe design. The propiolonitrile group (–C≡C–C≡N) is a highly reactive electrophilic moiety. This reactivity can be harnessed as a recognition and reaction site for specific nucleophilic analytes. For instance, a similar functional group, 2-formylacrylonitrile, has been successfully employed as the reactive site in a fluorescent probe designed for the detection of cyanide. nih.gov The reaction of the analyte with this activated nitrile-containing group leads to a distinct change in the probe's spectroscopic properties, allowing for ratiometric fluorescence sensing. nih.gov
Furthermore, the 3-methoxyphenyl group can be integrated into larger fluorescent scaffolds. Probe design strategies frequently involve modifying a core fluorophore structure to enhance properties like water solubility, cell permeability, and target specificity. A common strategy is to introduce moieties that can target specific cells or organelles; for example, a galactose unit has been added to a probe to improve water-solubility and target HepG2 cells, which overexpress the asialoglycoprotein receptor. nih.gov The this compound unit could serve as a building block in such systems, where the nitrile and alkyne can be chemically modified to attach targeting groups or modulate the electronic properties of the final probe molecule.
Table 1: Strategies in Fluorescent Probe Design
| Design Strategy | Principle | Example Application |
|---|---|---|
| Reactive Moiety | Incorporating a functional group that selectively reacts with the target analyte, causing a change in fluorescence. | A 2-formylacrylonitrile group reacts with cyanide, inducing a ratiometric fluorescence response. nih.gov |
| Targeting Moiety | Attaching a chemical group (e.g., sugar, peptide) that directs the probe to a specific cell type or organelle. | A galactose moiety is used to target liver cells that express the asialoglycoprotein receptor. nih.gov |
| Excited-State Intramolecular Proton Transfer (ESIPT) | Designing a molecule where an analyte-triggered event enables or disables the ESIPT pathway, leading to a large fluorescence shift. | ESIPT dyes have been developed for detecting cysteine and various forms of amyloid-β aggregation. |
| Conjugation to Fluorophores | Linking the recognition unit to a known high-performance fluorophore like pyrene (B120774), coumarin, or BODIPY. | Pyrrole/imidazole polyamides conjugated with pyrene have been designed as fluorescent probes. sigmaaldrich.com |
Components in Molecular Solar Thermal (MOST) Energy Storage Systems and Photoswitches
Molecular Solar Thermal (MOST) systems represent an innovative approach to harnessing and storing solar energy. These systems are based on molecular photoswitches—molecules that undergo a reversible structural change (photoisomerization) upon absorbing light. nih.govrsc.org This process converts solar energy into chemical energy, which is stored in the bonds of a higher-energy, metastable isomer. sigmaaldrich.com The stored energy can later be released on demand as heat when the molecule is triggered to revert to its original, more stable form. nih.gov
For a molecule to be a viable candidate for a MOST system, it must satisfy several critical criteria. These include a high quantum yield for the photoisomerization, a strong absorption in the solar spectrum, a significant energy difference between the two isomers (high energy storage density), and a long half-life for the high-energy isomer to prevent premature energy release. rsc.orgsigmaaldrich.com Currently, the most studied classes of molecules for MOST applications include norbornadienes, azobenzenes, and fulvalene (B1251668) diruthenium complexes. ess-news.com
While this compound does not fall into these conventional categories, its alkyne (–C≡C–) functionality is known to be photochemically active. researchgate.net Alkynes can undergo a variety of light-induced reactions, including cycloadditions and cross-linking. nih.govacs.org A novel photo-cross-linking reaction has been reported between two alkyne units held in close proximity, demonstrating that the triple bond can serve as a photoswitchable element. acs.org
Theoretically, the propiolonitrile group in this compound could be incorporated into a photoswitch design. For example, it could be part of a larger molecule designed to undergo an intramolecular [2+2] cycloaddition upon irradiation, or it could participate in a reversible intermolecular dimerization. Such a transformation would store energy in the strained ring system of the resulting cyclobutane (B1203170) or cyclobutene (B1205218) photoproduct, which could then release the energy upon thermal or catalytic reversion. Although not a conventional MOST system, this highlights the potential for alkyne-containing molecules to function as components in novel photoswitchable materials.
Table 2: Key Criteria for Molecular Solar Thermal (MOST) Systems
| Parameter | Description | Ideal Characteristics |
|---|---|---|
| Solar Spectrum Match (λabs) | The molecule must efficiently absorb light within the terrestrial solar spectrum. | Strong absorption between 300–800 nm. sigmaaldrich.com |
| Quantum Yield (Φ) | The efficiency of converting an absorbed photon into the desired photoisomer. | Should be close to 1 to maximize energy conversion. sigmaaldrich.com |
| Energy Storage Density (ΔHstorage) | The amount of energy stored per unit mass, related to the energy difference between isomers. | As high as possible for compact energy storage. rsc.org |
| Storage Half-Life (t1/2) | The time it takes for half of the high-energy isomer to revert to the stable form at ambient temperature. | Long enough for practical storage (days to years). nih.govrsc.org |
| Energy Release | The process of converting the high-energy isomer back to the parent isomer to release heat. | Must be controllable on-demand via a trigger (e.g., heat or catalyst). sigmaaldrich.com |
| Cyclability | The ability to withstand numerous charge-discharge cycles without degradation. | High stability over many cycles for long-term use. sigmaaldrich.com |
Intermediates in the Synthesis of Bioactive Molecules and Natural Product Analogs (e.g., Lignans, Mollisianitrile)
The structural features of this compound make it a valuable synthetic intermediate for constructing more complex, biologically active molecules. The methoxyphenyl group is a common motif in many natural products, while the propiolonitrile handle offers a versatile point for chemical modification.
A prominent example is found in the natural product Mollisianitrile . This compound was isolated from the fermentation broth of the fungus Mollisia sp. and identified as a new antibiotic. nih.govlu.se Structural analysis revealed that Mollisianitrile contains a reactive propiolonitrile moiety, which is believed to be the source of its antimicrobial, cytotoxic, and phytotoxic activities. nih.govlu.se The compound's biological activity was reportedly neutralized upon incubation with L-cysteine, suggesting a mechanism involving reaction with biological nucleophiles. nih.gov The existence of Mollisianitrile confirms that the propiolonitrile structural unit is present in nature and is associated with significant bioactivity.
Furthermore, the core skeleton of this compound is a phenylpropanoid derivative. Phenylpropanoids are a large class of plant secondary metabolites characterized by a C6-C3 skeleton (an aromatic C6 ring attached to a C3 propyl side chain). This class serves as the fundamental building block for numerous important natural products, including lignans . Lignans are formed by the oxidative coupling of two phenylpropanoid units and exhibit a wide range of biological activities.
The propiolonitrile group of this compound can be viewed as a masked or protected version of the propyl side chain required for lignan (B3055560) synthesis. Through established chemical transformations—such as the reduction of the alkyne and nitrile functionalities—this group can be converted into a saturated propyl chain with a terminal functional group (e.g., alcohol or carboxylic acid), creating a classic phenylpropanoid monomer. This monomer could then be used in synthetic strategies that mimic the biosynthetic pathways of lignans, employing oxidative coupling reactions to form the dimeric lignan scaffold. The ability to perform complex, asymmetric transformations on alkyne substrates further broadens the potential for creating diverse and optically active lignan analogs from such intermediates. nih.gov
Table 3: Bioactive Molecules Related to this compound
| Compound/Class | Description | Relevance of the Propiolonitrile or Phenylpropanoid Moiety |
|---|---|---|
| Mollisianitrile | A natural antibiotic isolated from Mollisia sp. with cytotoxic and phytotoxic properties. nih.govlu.se | Contains a reactive propiolonitrile moiety believed to be responsible for its bioactivity. nih.gov |
| Lignans | A large class of polyphenolic natural products formed from the dimerization of phenylpropanoid units. | The C6-C3 skeleton of this compound is a phenylpropanoid precursor. The propiolonitrile group is a synthetic handle for creating the required side chain. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Mollisianitrile |
| L-cysteine |
| Norbornadiene |
| Azobenzene |
| Pyrene |
| Coumarin |
Advanced Spectroscopic and Computational Research Methodologies Applied to 3 3 Methoxyphenyl Propiolonitrile Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination and mechanistic investigation of reactions involving 3-(3-Methoxyphenyl)propiolonitrile. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the molecular framework.
The structural analysis of compounds derived from this compound is often accomplished using a variety of NMR techniques. researchgate.netrsc.org
¹H NMR: This experiment provides information about the number of different types of protons and their chemical environments. For derivatives of this compound, characteristic signals will appear for the aromatic protons on the methoxyphenyl group, the methoxy (B1213986) protons, and any protons on the modified propiolonitrile chain. rsc.orgchemicalbook.com
¹³C NMR: This technique reveals the number of different types of carbon atoms in the molecule. The spectrum for a this compound derivative would show distinct signals for the aromatic carbons, the methoxy carbon, and the carbons of the propiolonitrile moiety. chemicalbook.comrsc.org
DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT) is a technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. uvic.ca A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum. uvic.ca
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal these scalar couplings, helping to piece together molecular fragments. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons. researchgate.net
Table 1: Representative NMR Data for a Hypothetical Derivative of this compound
| Technique | Observed Chemical Shifts (ppm) and Correlations | Interpretation |
| ¹H NMR | δ 7.2-7.4 (m), 6.8-7.0 (m), 3.8 (s) | Aromatic protons, methoxy group protons |
| ¹³C NMR | δ 160 (C), 130 (C), 115-125 (CH), 110 (C), 55 (CH₃) | Aromatic carbons, nitrile carbon, methoxy carbon |
| DEPT-135 | Positive signals for CH and CH₃, Negative signals for CH₂ | Differentiates carbon types |
| COSY | Cross-peaks between adjacent aromatic protons | Shows proton-proton coupling within the phenyl ring |
| HSQC | Correlations between specific ¹H and ¹³C signals | Assigns carbons based on attached protons |
| HMBC | Correlation from methoxy protons to the aromatic carbon at the point of attachment | Confirms the position of the methoxy group |
This table is illustrative and actual chemical shifts will vary depending on the specific derivative.
NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. nih.gov By acquiring spectra at different time points, one can observe the disappearance of reactant signals and the appearance of product signals. The integration of these signals allows for the quantitative determination of the conversion of starting material to product. nih.gov For instance, in a reaction involving this compound, the disappearance of the characteristic alkyne proton and carbon signals and the emergence of new signals corresponding to the product can be tracked to determine the reaction rate and endpoint. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary and can be used to follow the course of a reaction. kurouskilab.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, a strong, sharp absorption band around 2200-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. The C≡C triple bond of the propiolonitrile moiety would also show a characteristic absorption in the range of 2100-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-O stretching of the methoxy group, would also be present. nih.gov
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also probes molecular vibrations. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetrical, non-polar bonds can be observed in Raman spectra when they might be weak or absent in IR spectra. For this compound, the C≡C and C≡N stretching vibrations would also be observable in the Raman spectrum. kurouskilab.com
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2200-2260 (strong, sharp) | 2200-2260 |
| Alkyne (C≡C) | Stretch | 2100-2260 (variable) | 2100-2260 (strong) |
| Aromatic C=C | Stretch | 1400-1600 | 1400-1600 |
| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 |
| Methoxy (C-O) | Stretch | 1000-1300 | 1000-1300 |
This table provides typical ranges; actual frequencies may vary.
By monitoring the disappearance of the characteristic alkyne and nitrile stretching frequencies and the appearance of new bands corresponding to the product, the progress of a reaction can be effectively tracked.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis in Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized compounds. nih.govnih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula. nih.govdocbrown.info Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. docbrown.info
In the analysis of a reaction product derived from this compound, HRMS would be used to:
Confirm the Molecular Weight: The measured accurate mass of the molecular ion is compared to the calculated mass for the expected product.
Analyze Fragmentation Patterns: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. For example, the loss of a methoxy group (•OCH₃) or a cyano group (•CN) would result in characteristic fragment ions. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. nih.govnih.gov The resulting spectrum can provide insights into the electronic structure and conjugation of the molecule. nih.govresearchgate.net For this compound and its derivatives, the UV-Vis spectrum would be characterized by absorption bands corresponding to π → π* transitions within the aromatic ring and the conjugated system. The position and intensity of these bands can be influenced by the substituents on the aromatic ring and the nature of the propiolonitrile moiety. researchgate.netresearchgate.net
Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often used in conjunction with experimental UV-Vis data to gain a deeper understanding of the electronic structure and photophysical properties of these molecules. nih.govnih.gov
Chromatographic Techniques (TLC, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot. It is also used to determine the appropriate solvent system for purification by column chromatography.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides high-resolution separation of compounds. It is used to determine the purity of the final product with a high degree of accuracy. By integrating the peak areas in the chromatogram, the percentage purity can be calculated.
Advanced Surface Analysis Techniques (e.g., XPS, SEM) for Material Characterization in Application Research
While specific research applying X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to this compound is not extensively documented in public literature, the utility of these techniques for material characterization is well-established. In the context of application research, particularly where this compound or its derivatives are used to form thin films, surface coatings, or nanomaterials, XPS and SEM would be indispensable.
X-ray Photoelectron Spectroscopy (XPS) would be employed to determine the elemental composition and chemical states of the atoms on the material's surface. For a polymer or film derived from this compound, XPS could verify the presence of carbon, nitrogen, and oxygen in their expected bonding environments (e.g., C-C, C-O, C≡N). It could also detect any surface oxidation or contamination, providing crucial data on material purity and stability.
Scanning Electron Microscopy (SEM) would provide high-resolution images of the material's surface morphology. If the compound is used to create a functionalized surface, SEM would visualize the topography, texture, and any formed micro or nanostructures. This is vital for applications where surface area and structure are critical to performance, such as in sensor technology or catalysis.
Computational Chemistry and Theoretical Modeling
Computational chemistry serves as a powerful tool to predict and understand the behavior of this compound at a molecular level. These theoretical models provide a framework for interpreting experimental data and guiding further research.
Density Functional Theory (DFT) Calculations for Reaction Pathway and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. arxiv.orgnih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model its molecular structure and electronic characteristics. researchgate.netresearchgate.net
These calculations can optimize the molecule's geometry, predict its vibrational frequencies (for comparison with IR and Raman spectra), and determine various electronic properties. mdpi.com Key parameters derived from DFT include the energies of the frontier molecular orbitals (HOMO and LUMO), the electrostatic potential surface, and global reactivity descriptors. researchgate.netscribd.com This data is fundamental for analyzing the molecule's stability, reactivity, and potential reaction pathways. nih.gov For instance, the calculated electrostatic potential map can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. mdpi.com
Table 1: Representative Data from DFT Calculations on Aromatic Nitriles
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability; higher energy suggests greater nucleophilicity. youtube.com |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability; lower energy suggests greater electrophilicity. youtube.com |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Relates to chemical reactivity and kinetic stability; a larger gap implies higher stability. scribd.com |
| Dipole Moment | 3.0 to 5.0 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. epstem.net |
| Electronegativity (χ) | 3.5 to 4.5 eV | Describes the molecule's tendency to attract electrons. mdpi.com |
| Chemical Hardness (η) | 2.0 to 2.5 eV | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. mdpi.com |
Molecular Dynamics (MD) Simulations in Ligand-Target Interaction Studies for Derived Compounds
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For compounds derived from this compound, particularly those designed for biological activity, MD simulations are invaluable. These simulations can model the interaction between a potential drug candidate (ligand) and its biological target, such as a protein or enzyme. researchgate.net
By simulating the dynamic behavior of the ligand-target complex in a solvated environment, researchers can assess the stability of the binding pose, identify key interacting residues, and calculate binding free energies. This information is critical in the early stages of drug discovery for predicting the affinity and efficacy of a potential therapeutic agent derived from the parent compound.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction and Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comlibretexts.org Developed by Kenichi Fukui, this theory posits that the most significant contributions to the interaction energy between two molecules come from the HOMO of the nucleophile and the LUMO of the electrophile. wikipedia.org
For this compound, the HOMO is associated with its ability to donate electrons, while the LUMO governs its ability to accept electrons. youtube.com The energies and spatial distributions of these orbitals, calculated using DFT, are used to predict the molecule's reactivity and the regioselectivity of its reactions. pku.edu.cnyoutube.com A smaller energy gap between the HOMO and LUMO generally indicates higher reactivity. scribd.com FMO analysis is particularly useful for understanding pericyclic reactions, cycloadditions, and electrophilic/nucleophilic attacks involving the molecule. wikipedia.org
Table 2: Application of FMO Theory
| Orbital | Role in Reaction | Predicted Location on this compound |
|---|---|---|
| HOMO | Nucleophilic Center (Electron Donor) | Typically localized on the electron-rich methoxy-substituted phenyl ring. |
| LUMO | Electrophilic Center (Electron Acceptor) | Often distributed over the electron-withdrawing propiolonitrile group (C≡C-C≡N). |
Future Research Directions and Emerging Opportunities in 3 3 Methoxyphenyl Propiolonitrile Chemistry
Development of Highly Enantioselective and Diastereoselective Transformations
The synthesis of chiral molecules with high stereocontrol is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. For derivatives of 3-(3-methoxyphenyl)propiolonitrile, achieving high levels of enantioselectivity and diastereoselectivity in their transformations is a critical future goal.
Future efforts will likely focus on developing novel catalytic systems capable of controlling the stereochemical outcome of reactions involving the propiolonitrile core. For instance, methodologies for the highly enantioselective synthesis of complex heterocyclic structures, such as 1,3-bis(hydroxymethyl)-2-oxindoles using chiral Neodymium(III) complexes, could be adapted for the functionalization of the this compound scaffold. rsc.org Such approaches, which utilize cheap and readily available reagents, demonstrate the potential for creating stereochemically rich molecules from simple precursors. rsc.org
Furthermore, phosphine-catalyzed hydroboration reactions of propiolonitriles have been shown to proceed with high stereoselectivity, yielding (E)-1,2-vinylcyanoborane derivatives under mild conditions. rsc.orgnih.gov Investigating the application of similar organocatalytic systems to this compound could provide access to a variety of functionalized vinyl-cyano intermediates with defined stereochemistry. The diastereoselective synthesis of complex molecules, such as those developed for antifungal and antibacterial natural products, also provides a blueprint for future work in this area. chegg.com The development of cascade reactions, like the one used to produce isoxazolone-spirooxindoles, could also be explored to generate highly functionalized and diastereomerically pure derivatives from this compound. nih.gov
Exploration of Sustainable and Green Synthesis Routes for Propiolonitrile Scaffolds
The principles of green chemistry are increasingly integral to the development of new synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous materials. Future research on this compound and related scaffolds will undoubtedly prioritize the development of sustainable and environmentally benign synthetic routes.
Key strategies in green chemistry include the use of alternative solvents, biocatalysis, and energy-efficient techniques like microwave-assisted synthesis. chemistryjournals.net For instance, a novel protocol for synthesizing bis-tetronic acid derivatives employed a natural deep eutectic solvent (NADES) made from L-proline and glycerol, which acted as both the solvent and catalyst, coupled with microwave irradiation to achieve high yields. mdpi.com Applying similar NADES systems to reactions involving this compound could significantly reduce reliance on volatile organic solvents. Solvent-less synthesis is another promising green approach, which has been successfully used to prepare (4-methoxy-phenyl)-phosphonodithioic acid complexes, demonstrating time, cost, and energy savings. longdom.org
Moreover, shifting from traditional nitrogen sources that rely on the energy-intensive Haber-Bosch process to those derived from biomass is a key goal for sustainable chemistry. researchgate.net Exploring pathways that could incorporate bio-based feedstocks into the synthesis of propiolonitrile scaffolds represents a significant long-term research opportunity.
| Green Synthesis Strategy | Potential Application to Propiolonitrile Scaffolds | Reference |
| Natural Deep Eutectic Solvents (NADES) | Use of L-proline/glycerol or similar systems as recyclable solvent/catalyst for addition reactions. | mdpi.com |
| Microwave-Assisted Synthesis | Acceleration of reactions and reduction of energy consumption compared to conventional heating. | chemistryjournals.netmdpi.com |
| Solvent-less Reactions | Performing syntheses without a solvent to reduce waste and environmental impact. | longdom.org |
| Biocatalysis | Employing enzymes for highly specific and mild reaction conditions, producing fewer byproducts. | chemistryjournals.net |
Integration into Automated and High-Throughput Synthesis Platforms
The integration of chemical synthesis with automated and high-throughput (HTE) platforms is revolutionizing the discovery and optimization of new molecules and reactions. These technologies allow for the rapid exploration of vast chemical space and reaction conditions in a resource-efficient manner. cam.ac.uk Applying these platforms to the chemistry of this compound could dramatically accelerate the development of its derivatives.
Automated continuous flow synthesis has been effectively used to produce complex heterocyclic structures like spirocyclic tetrahydronaphthyridines. nih.gov A similar approach could be designed for this compound, enabling the rapid, scalable, and modular synthesis of libraries of derivatives. Such systems can telescope multiple reaction steps, such as a photoredox-catalyzed hydroaminoalkylation followed by an intramolecular SNAr N-arylation, into a single, automated process. nih.gov
High-throughput experimentation is also invaluable for screening catalysts and optimizing reaction conditions. cam.ac.uknih.gov For example, high-throughput mechanochemistry, which allows for the parallel synthesis of dozens of samples, could be used to quickly identify optimal conditions for solid-state reactions involving this compound. unito.it Furthermore, deep-learning models are being developed to automatically extract and structure synthetic procedures from unstructured text, which could aid in standardizing and automating the synthesis of propiolonitrile-based compounds in the future. chemrxiv.org
Design of Novel Functional Materials and Optoelectronic Devices Based on Its Derivatives
The conjugated π-system inherent in the this compound structure makes its derivatives promising candidates for the development of novel functional materials, particularly in the field of optoelectronics. Future research will focus on synthesizing derivatives with tailored electronic and photophysical properties for applications such as organic light-emitting diodes (OLEDs), molecular switches, and sensors.
The design of materials for optoelectronic devices often involves creating molecules with specific energy levels for their frontier molecular orbitals (HOMO and LUMO) to control charge injection, transport, and emission color. chemrxiv.org Derivatives of this compound could be incorporated into larger polycyclic aromatic compounds to fine-tune these properties. For example, π-expanded indoloindolizines have been shown to exhibit vivid fluorescence across the visible spectrum and enhanced stability, making them suitable for optoelectronic applications. chemrxiv.org
Furthermore, triptycene (B166850) derivatives have been successfully used as electroluminescent materials in light-emitting devices. google.com The rigid, three-dimensional structure of triptycene can be functionalized with moieties derived from this compound to create materials that form stable amorphous films, a desirable property for device fabrication. The ability to regulate the electrical properties of single-molecule junctions using external fields like light opens up possibilities for creating molecular-scale electronic components. Derivatives of this compound could be designed to act as photoisomerization switches or to exhibit unique photoconductance properties within such devices.
Discovery of New Biological Applications Through Scaffold Diversity and Structure-Activity Relationship Studies
The this compound scaffold holds potential as a core structure for the development of new biologically active agents. Future research will focus on creating diverse libraries of its derivatives and conducting detailed structure-activity relationship (SAR) studies to identify compounds with promising therapeutic properties, excluding human clinical trials.
The nitrile group is a versatile functional group in drug discovery, capable of acting as a hydrogen bond acceptor or participating in key interactions within protein binding sites. nih.gov The methoxyphenyl moiety is also a common feature in many biologically active compounds. For example, SAR studies on triaryl propionic acid analogues identified potent and selective antagonists for the human EP3 prostanoid receptor. nih.govresearchgate.net Similarly, a medicinal chemistry program focused on optimizing the physicochemical properties of pyrazole-based compounds containing a (4-chloro-3-methoxyphenyl)amino group led to the discovery of a potent and selective Janus kinase 1 (JAK1) inhibitor. nih.gov These examples highlight how modifications to the phenyl and other parts of a core scaffold can lead to highly active and selective molecules.
By systematically modifying the this compound structure—for instance, by transforming the alkyne and nitrile groups into various heterocycles or other functional groups—researchers can generate a wide array of new chemical entities. Kinetic studies on related compounds, such as the reactions of 3-methoxyphenyl (B12655295) thionocarbonates with amines, can provide valuable insights into the reactivity and potential interactions of these scaffolds in biological systems. nih.gov
| Parent Scaffold/Analog | Biological Target/Activity | Relevance to Future Research | Reference |
| Triaryl Propionic Acids | EP3 Prostanoid Receptor Antagonists | Demonstrates the potential of aryl-substituted scaffolds for receptor modulation. | nih.govresearchgate.net |
| Pyrazole with (4-chloro-3-methoxyphenyl)amino moiety | Janus Kinase 1 (JAK1) Selective Inhibitor | Shows the utility of the methoxyphenyl group in achieving high ligand efficiency and selectivity. | nih.gov |
| 3-Methoxyphenyl Thionocarbonates | Reactivity with Alicyclic Amines | Provides kinetic data on the reactivity of the methoxyphenyl group in related systems. | nih.gov |
Advanced Mechanistic Studies and Computational Predictions for Novel Reactivity Patterns
A deep understanding of reaction mechanisms is crucial for controlling chemical reactivity and designing novel transformations. The application of advanced mechanistic studies and computational chemistry to this compound will be essential for predicting its behavior and unlocking new reactivity patterns.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction pathways and predicting reactivity. scienceopen.com For example, DFT calculations have been used to investigate the mechanism of cysteine's nucleophilic attack on nitrile-containing compounds, finding that activation energies correlate well with experimental kinetic data. nih.govresearchgate.net Such computational models could be used to predict the reactivity of this compound towards biological nucleophiles or to design covalent inhibitors.
The mechanism of reactions involving the alkyne portion of the molecule can also be elucidated through computational and experimental studies. The phosphine-catalyzed hydroboration of propiolonitriles is proposed to proceed through a 1,2-phosphine addition rather than a canonical 1,4-conjugate addition pathway, a finding supported by NMR studies. rsc.org Similar integrated experimental and computational approaches, such as Molecular Electron Density Theory (MEDT) studies used to analyze cycloaddition reactions, can be applied to predict the regioselectivity and stereoselectivity of reactions involving this compound. researchgate.netnih.gov These predictive capabilities are becoming increasingly important for streamlining the drug discovery process and designing novel synthetic routes. csmres.co.uk
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Methoxyphenyl)propiolonitrile, and what analytical techniques are used to confirm its structure?
- Methodological Answer : Synthesis often involves coupling reactions between aryl halides and propiolonitrile precursors under palladium or copper catalysis. For example, analogous compounds like 3-(1-hydroxycyclohexyl)propiolonitrile are synthesized via nucleophilic addition-cyclization (e.g., with ethanol at 40°C) . Characterization typically employs H/C NMR to confirm nitrile and methoxy group positions, complemented by FT-IR for functional group validation. High-resolution mass spectrometry (HRMS) and X-ray crystallography (using software like SHELXL ) further verify structural integrity.
Q. How does the position of the methoxy substituent on the phenyl ring influence the reactivity of this compound in organic reactions?
- Methodological Answer : The methoxy group’s para vs. meta positioning alters electronic effects. For instance, 3-(2-Methoxyphenyl)propanoic acid (a related compound) shows distinct melting points and reactivity due to steric and electronic differences . In propiolonitrile derivatives, meta-substitution (as in 3-(3-Methoxyphenyl)) may enhance electrophilicity at the nitrile carbon, favoring nucleophilic attacks. Computational tools (e.g., DFT) can model substituent effects on charge distribution .
Advanced Research Questions
Q. What strategies are effective for resolving data contradictions in the cyclization vs. linear adduct formation of this compound under varying reaction conditions?
- Methodological Answer : Contradictions arise from competing reaction pathways. For example, analogous propiolonitriles form linear adducts with amines under mild conditions (e.g., 40°C in ethanol) but cyclize at higher temperatures . Systematic screening of solvents (polar vs. nonpolar), catalysts (e.g., Au(I) for alkyne activation), and temperature gradients can clarify dominant pathways. Kinetic studies (e.g., via in-situ IR monitoring) and transition-state modeling (using Gaussian or ORCA) provide mechanistic insights .
Q. How can computational modeling be integrated with experimental data to predict the regioselectivity of this compound in [2+2] cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. For instance, the nitrile’s LUMO orientation may favor head-to-tail cycloaddition with electron-rich alkenes. Experimental validation via H NMR kinetics (tracking diastereomer ratios) and X-ray crystallography of products refines computational predictions .
Q. What role does this compound play as a precursor in synthesizing bioactive heterocycles, and how can reaction yields be optimized?
- Methodological Answer : This compound serves as a nitrile synthon in constructing pyrazoles or isoxazoles via Huisgen cycloaddition. Optimization involves microwave-assisted synthesis (reducing time from hours to minutes) and catalyst tuning (e.g., Cu(I) for click chemistry). Yields improve with anhydrous conditions and slow reagent addition to minimize side reactions . Purity is assessed via HPLC (C18 columns, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
